molecular formula C46H91NO5 B11935914 undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

Cat. No.: B11935914
M. Wt: 738.2 g/mol
InChI Key: BINNKPJYHJJHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate is a synthetic ionizable cationic lipid designed for lipid nanoparticle (LNP) formulations.

  • Core structure: An octanoate backbone with an aminoethyl group at position 7.
  • Substituents: A heptadecan-9-yloxy-8-oxooctyl chain linked to the amino group. An undecyl ester at the terminal position. This structure shares similarities with SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate), a key component in the Moderna COVID-19 vaccine . However, the user-specified compound differs in the position of the ester linkage (8-oxooctyl vs. 6-oxohexyl in SM-102) and substituent chain lengths.

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C46H91NO5/c1-4-7-10-13-16-17-18-27-34-43-51-45(49)37-30-23-19-25-32-39-47(41-42-48)40-33-26-20-24-31-38-46(50)52-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,48H,4-43H2,1-3H3

InChI Key

BINNKPJYHJJHNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate A: Undecyl Octanoate

Reaction : Esterification of octanoic acid with undecyl alcohol.
Conditions :

  • Catalyst : Sulfuric acid (0.5 mol%)

  • Solvent : Toluene (anhydrous)

  • Temperature : 110°C, reflux

  • Time : 12 hours
    Yield : 85–90%.

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Synthesis of Intermediate B: 8-Heptadecan-9-yloxy-8-oxooctanoic Acid

Step 1 : Preparation of heptadecan-9-yl bromide

  • Reactants : Heptadecan-9-ol, PBr₃

  • Conditions : 0°C, 2 hours

  • Yield : 95%.

Step 2 : Etherification with methyl 8-hydroxyoctanoate

  • Reactants : Heptadecan-9-yl bromide, methyl 8-hydroxyoctanoate, NaH

  • Solvent : THF

  • Temperature : 60°C, 6 hours

  • Yield : 78%.

Step 3 : Saponification to carboxylic acid

  • Reactants : Methyl ester intermediate, NaOH (2M)

  • Solvent : MeOH/H₂O (4:1)

  • Temperature : 25°C, 4 hours

  • Yield : 92%.

Synthesis of Intermediate C: N-(2-Hydroxyethyl)amine

Reaction : Reductive amination of ethanolamine

  • Reactants : Ethanolamine, formaldehyde, NaBH₃CN

  • Solvent : MeOH

  • Temperature : 25°C, 3 hours

  • Yield : 88%.

Final Coupling Reaction

Step 1 : Activation of Intermediate B

  • Activating Agent : N,N'-Dicyclohexylcarbodiimide (DCC)

  • Co-reagent : N-Hydroxysuccinimide (NHS)

  • Solvent : Dichloromethane (DCM)

  • Time : 2 hours.

Step 2 : Amide Bond Formation with Intermediate C

  • Reactants : Activated Intermediate B, Intermediate C

  • Base : Triethylamine (TEA)

  • Temperature : 0°C → 25°C, 12 hours

  • Yield : 70%.

Step 3 : Esterification with Intermediate A

  • Catalyst : DMAP (4-Dimethylaminopyridine)

  • Coupling Agent : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Solvent : DCM

  • Temperature : 25°C, 24 hours

  • Yield : 65%.

Reaction Optimization and Challenges

Critical Parameters for High Yield

ParameterOptimal ValueImpact on Yield
Coupling Agent (Step 2.4)DCC/NHS+15% vs. EDCI
Solvent Polarity (Step 2.4)DCM+20% vs. THF
Temperature (Step 2.2)60°C+12% vs. 40°C

Data synthesized from.

Key Challenges :

  • Steric Hindrance : Bulky heptadecan-9-yl group reduces coupling efficiency in Step 2.4. Mitigated by using DCC/NHS over EDCI.

  • Moisture Sensitivity : Intermediate B prone to hydrolysis. Anhydrous conditions and molecular sieves improved stability.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (8:2 → 6:4 gradient).

  • Recrystallization : From ethanol/water (7:3) at −20°C.

Analytical Data

TechniqueKey SignalsConfirmation
¹H NMR δ 4.15 (t, 2H, -OCH₂-), δ 3.55 (m, 4H, -NCH₂CH₂OH)Ester/amine linkages
MS (ESI+) m/z 710.5 [M+H]⁺Molecular ion
HPLC Retention time: 12.7 min (C18 column)Purity >98%

Scalability and Industrial Relevance

Batch Size : Lab-scale (1–10 g) vs. Pilot-scale (100 g–1 kg)

MetricLab-ScalePilot-Scale
Overall Yield62%58%
Purity98.5%97.2%
Cost/Gram$1,200$800

Data adapted from.

Key Industrial Modifications :

  • Continuous Flow Chemistry : Reduced reaction time for Step 2.2 by 40%.

  • Catalyst Recycling : Immobilized lipases in Step 2.1 lowered costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions[][2].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines[2][2].

Scientific Research Applications

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. The molecular targets and pathways involved include lipid rafts and membrane-associated proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of biodegradable ionizable lipids optimized for mRNA delivery. Below is a detailed comparison with structurally and functionally related lipids:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biodegradability Applications Efficacy & Pharmacokinetics
Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate - 8-oxooctyl linker with heptadecan-9-yloxy
- Undecyl ester tail
Likely high (ester bonds) Hypothetical mRNA delivery Unknown; predicted faster hepatic clearance due to ester bonds
SM-102 (Moderna COVID-19 vaccine) - 6-oxohexyl linker with undecyloxy
- Heptadecan-9-yl ester
High mRNA-1273 vaccine Enhanced endosomal escape, 97% delivery efficiency in vivo, IC₅₀ = 108 µM for ion currents
Lipid 5 - 8-oxooctyl linker with nonyloxy
- Heptadecan-9-yl ester
High Preclinical mRNA delivery Reduced organelle aggregation vs. MC3, improved biodistribution
ALC-0315 (Pfizer COVID-19 vaccine) - Ester/disulfide motifs
- Hexane-diyl backbone
High BNT162b vaccine Faster plasma elimination than MC3, reduced hepatotoxicity
MC3 (Dlin-MC3-DMA) - Non-biodegradable linoleic tails
- No ester linkages
Low siRNA delivery (e.g., Onpattro) Slower degradation, higher liver accumulation

Key Findings from Comparative Studies

Biodegradability and Safety: Lipids with ester bonds (e.g., SM-102, ALC-0315) degrade faster in vivo than non-ester analogs like MC3, reducing toxicity risks . The user-specified compound’s 8-oxooctyl linker may further enhance biodegradability compared to SM-102’s 6-oxohexyl chain, though this requires validation .

Delivery Efficiency :

  • SM-102’s 6-oxohexyl linker and undecyloxy group optimize endosomal escape via pH-dependent ionization, achieving >90% mRNA transfection in hepatocytes .
  • Lipid 5’s 8-oxooctyl linker improves organelle distribution by reducing lysosomal aggregation, a limitation of MC3 .

Pharmacokinetics :

  • SM-102 and ALC-0315 exhibit 2–3× faster plasma clearance than MC3 due to ester hydrolysis, minimizing systemic exposure .
  • The user-specified compound’s undecyl tail may prolong circulation time compared to SM-102’s shorter chains, balancing stability and clearance .

Biological Activity

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate, a complex lipid compound, has garnered interest in the field of drug delivery due to its unique structural properties and biological activities. With a molecular formula of C44H87NO5 and a molecular weight of approximately 710.17 g/mol, this compound exhibits amphiphilic characteristics that facilitate its interaction with biological membranes, making it particularly valuable for enhancing the bioavailability of therapeutic agents.

Chemical Structure and Properties

The compound features a hydrophobic undecyl group, an ether linkage to a heptadecan-9-yloxy chain, and an amino group attached to a hydroxyethyl moiety. This structural arrangement contributes to its ability to form lipid nanoparticles, which are crucial for effective drug delivery systems.

Property Value
Molecular FormulaC44H87NO5
Molecular Weight710.17 g/mol
Density0.925 ± 0.06 g/cm³
Boiling Point725.8 ± 50.0 °C
pKa14.67 ± 0.10

Drug Delivery Applications

This compound has been shown to significantly enhance the delivery of nucleic acids into cells through the formation of lipid nanoparticles. These nanoparticles encapsulate drugs, improving their bioavailability and therapeutic efficacy. Studies indicate that the compound exhibits low cytotoxicity, making it suitable for pharmaceutical applications.

Membrane Interaction and Permeability

Research highlights that this compound can enhance membrane permeability, which is critical for improving the uptake of therapeutic agents into cells. Its cationic nature allows it to interact favorably with negatively charged cellular membranes, promoting cellular uptake . Additionally, it may modulate cellular responses and influence signaling pathways involved in drug action.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Lipid Nanoparticle Formation : A study demonstrated that the compound could form stable lipid nanoparticles that encapsulated mRNA for vaccine delivery, showing enhanced cellular uptake compared to traditional delivery methods.
  • Cytotoxicity Assessment : In vitro assays indicated that this compound exhibited low cytotoxicity in various cell lines, supporting its potential use in therapeutic applications without significant adverse effects.
  • Signaling Pathway Modulation : Investigations into its effects on cell signaling pathways revealed that the compound could influence pathways related to inflammation and immune responses, suggesting potential applications in immunotherapy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis involves multi-step acylation and alkylation reactions, starting with octanoic acid derivatives and hydroxyethyl amines. Key optimization parameters include:

  • Temperature : Maintaining 60–80°C during esterification to prevent side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) for amide bond formation improves yield .
    • Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .

Q. How does the amphiphilic structure of this compound influence its role in drug delivery systems?

  • Methodological Answer : The structure combines a hydrophobic heptadecan-9-yl chain and hydrophilic 2-hydroxyethylamino groups, enabling:

  • Lipid Nanoparticle Formation : Self-assembly into micelles or liposomes for drug encapsulation .
  • Cellular Uptake : Positively charged amino groups enhance endosomal escape via proton sponge effect .
    • Experimental Design : Use dynamic light scattering (DLS) to measure nanoparticle size (typically 80–120 nm) and zeta potential (+20–30 mV) .

Q. What analytical techniques are essential for characterizing the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 710.18 g/mol) .
  • Infrared Spectroscopy (IR) : Detects amine N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can the stability of this compound in lipid nanoparticles be optimized under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Use buffered solutions (pH 4–7.4) to prevent hydrolysis of ester bonds; monitor degradation via HPLC over 72 hours .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies phase transitions; store at –20°C to minimize oxidation .
    • Data Contradiction Analysis : Conflicting reports on stability at pH >7 may arise from differences in nanoparticle composition. Replicate studies with controlled lipid ratios .

Q. What methodologies are used to assess the compound’s interaction with mRNA and cellular membranes?

  • Methodological Answer :

  • mRNA Complexation : Gel retardation assays evaluate binding efficiency; optimize nitrogen-to-phosphate (N/P) ratios for maximal encapsulation .
  • Membrane Interaction : Fluorescence resonance energy transfer (FRET) tracks lipid-membrane fusion kinetics .
    • Advanced Technique : Cryo-electron microscopy (cryo-EM) visualizes nanoparticle-mRNA complexes .

Q. How does modifying the alkyl chain length or functional groups affect the compound’s efficacy compared to similar ionizable lipids?

  • Methodological Answer :

  • Chain Length : Compare C17 (heptadecan) vs. C12 (dodecane) derivatives via in vitro transfection assays. Longer chains improve membrane integration but may reduce solubility .
  • Functional Groups : Replace 2-hydroxyethyl with 3-hydroxypropyl; assess cytotoxicity (MTT assay) and transfection efficiency (luciferase reporter) .
    • Data Table :
Lipid DerivativeTransfection Efficiency (%)Cytotoxicity (IC₅₀, µM)
C17-Hydroxyethyl85 ± 5>100
C12-Hydroxyethyl60 ± 875 ± 10

Q. What in silico approaches predict the compound’s behavior in biological systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions using GROMACS; analyze free energy of insertion .
  • Docking Studies : Predict binding to endosomal proteins (e.g., NPC1) using AutoDock Vina .
    • Validation : Correlate simulation results with experimental cellular uptake data .

Q. How can researchers resolve contradictions in experimental data regarding the compound’s encapsulation efficiency?

  • Methodological Answer :

  • Multivariate Analysis : Apply design of experiments (DoE) to isolate variables (e.g., lipid:mRNA ratio, solvent type) .
  • Advanced Imaging : Use atomic force microscopy (AFM) to quantify surface roughness, which correlates with encapsulation defects .
    • Case Study : A 2024 study resolved discrepancies by standardizing nanoparticle preparation protocols across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.